molecular formula C20H22N2O6S B11478204 7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one

7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11478204
M. Wt: 418.5 g/mol
InChI Key: UYJDQNGWCDTCNT-UHFFFAOYSA-N
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Description

7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound with a molecular formula of C20H22N2O6S and a molecular weight of 418.46 g/mol . This compound belongs to the class of benzoxazinones, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of aqueous sodium bicarbonate and refluxing methylisobutylketone (MIBK) . Another approach includes the reduction of nitro ethers with Fe/AcOH or Zn/NH4Cl, followed by alkylation with potassium nitrophenoxides and a 2-bromoester . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit aldose reductase, an enzyme involved in diabetic complications, or interact with receptors involved in blood pressure regulation .

Comparison with Similar Compounds

Similar compounds to 7-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one include other benzoxazinones such as 4-methyl-6-{[2-(phenoxymethyl)morpholin-4-yl]sulfonyl}-1,4-benzoxazin-3-one . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

7-methyl-6-[2-(phenoxymethyl)morpholin-4-yl]sulfonyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C20H22N2O6S/c1-14-9-18-17(21-20(23)13-28-18)10-19(14)29(24,25)22-7-8-26-16(11-22)12-27-15-5-3-2-4-6-15/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,21,23)

InChI Key

UYJDQNGWCDTCNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)N3CCOC(C3)COC4=CC=CC=C4)NC(=O)CO2

Origin of Product

United States

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